molecular formula C13H10BrF2N B3026646 2-bromo-4-fluoro-N-(4-fluorobenzyl)aniline CAS No. 1039960-80-9

2-bromo-4-fluoro-N-(4-fluorobenzyl)aniline

Cat. No.: B3026646
CAS No.: 1039960-80-9
M. Wt: 298.13 g/mol
InChI Key: WAAXSXIFUXJQSZ-UHFFFAOYSA-N
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Description

2-Bromo-4-fluoro-N-(4-fluorobenzyl)aniline is an organic compound with the molecular formula C13H10BrF2N It is a derivative of aniline, where the aniline ring is substituted with bromine and fluorine atoms, and a fluorobenzyl group is attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4-fluoro-N-(4-fluorobenzyl)aniline typically involves a multi-step process. One common method includes the amination of 2-bromo-4-fluorobenzoic acid with aniline . This reaction can be carried out under controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-fluoro-N-(4-fluorobenzyl)aniline can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the aromatic ring can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogenating agents, nucleophiles, and electrophiles. Conditions may involve the use of solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper.

    Oxidation and Reduction Reactions: Reagents like hydrogen peroxide, sodium borohydride, or lithium aluminum hydride can be used under controlled temperatures and pressures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated or alkylated derivatives, while oxidation and reduction reactions can produce different aniline derivatives.

Scientific Research Applications

2-Bromo-4-fluoro-N-(4-fluorobenzyl)aniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-bromo-4-fluoro-N-(4-fluorobenzyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine and fluorine atoms can influence the compound’s binding affinity and specificity. The fluorobenzyl group attached to the nitrogen atom can also play a role in modulating the compound’s activity by affecting its electronic and steric properties.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-fluoroaniline: Similar in structure but lacks the fluorobenzyl group.

    4-Bromo-2-fluoro-N,N-dimethylbenzamide: Contains a dimethylbenzamide group instead of the fluorobenzyl group.

    2-Bromo-N-(4-fluorobenzyl)benzenesulphonamide: Contains a benzenesulphonamide group instead of the aniline group.

Uniqueness

2-Bromo-4-fluoro-N-(4-fluorobenzyl)aniline is unique due to the presence of both bromine and fluorine atoms on the aromatic ring, as well as the fluorobenzyl group attached to the nitrogen atom

Properties

IUPAC Name

2-bromo-4-fluoro-N-[(4-fluorophenyl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrF2N/c14-12-7-11(16)5-6-13(12)17-8-9-1-3-10(15)4-2-9/h1-7,17H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAAXSXIFUXJQSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC2=C(C=C(C=C2)F)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrF2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70651826
Record name 2-Bromo-4-fluoro-N-[(4-fluorophenyl)methyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70651826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1039960-80-9
Record name 2-Bromo-4-fluoro-N-[(4-fluorophenyl)methyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70651826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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